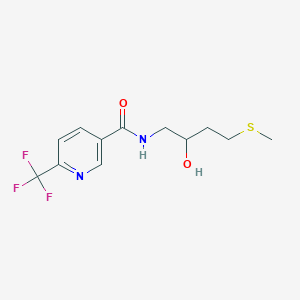
N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized by researchers at the University of Michigan in 2010 and has since been studied extensively for its anti-cancer properties.
Mécanisme D'action
N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide inhibits the activity of BMI-1 by binding to a specific site on the protein, thereby preventing its function. This leads to the downregulation of stem cell self-renewal genes and the induction of apoptosis in cancer stem cells.
Biochemical and Physiological Effects:
N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide has been shown to induce apoptosis in cancer stem cells, leading to the depletion of these cells and the suppression of tumor growth. It has also been shown to inhibit the activity of BMI-1, leading to the downregulation of stem cell self-renewal genes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide in lab experiments is its specificity for BMI-1, which allows for targeted inhibition of this protein. However, N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide has also been shown to have off-target effects, which can complicate data interpretation. Additionally, the synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide is complex and requires multiple steps, which can limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of BMI-1. Another area of research is the investigation of the role of BMI-1 in other diseases, such as neurological disorders. Additionally, the combination of N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide with other cancer therapies is an area of active investigation, as it may enhance the efficacy of these treatments.
Méthodes De Synthèse
The synthesis of N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide involves a multi-step process that starts with the reaction of 2-hydroxy-4-methylthiobutanol with 2,6-dichloropyridine-3-carboxylic acid. This is followed by the reaction of the resulting intermediate with trifluoromethyl iodide and ammonium carbonate to yield the final product.
Applications De Recherche Scientifique
N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide has been studied extensively for its anti-cancer properties. It has been shown to inhibit the activity of BMI-1, a protein that plays a crucial role in cancer stem cell self-renewal and tumorigenesis. This inhibition leads to the depletion of cancer stem cells and the suppression of tumor growth. N-(2-Hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide has been studied in various types of cancer, including breast cancer, leukemia, and glioblastoma, and has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c1-20-5-4-9(18)7-17-11(19)8-2-3-10(16-6-8)12(13,14)15/h2-3,6,9,18H,4-5,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNAELGODGQQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-4-(methylsulfanyl)butyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2843224.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methoxybenzoate](/img/structure/B2843225.png)
![[1H-indol-3-yl(phenyl)methyl]methylamine](/img/structure/B2843226.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2843229.png)
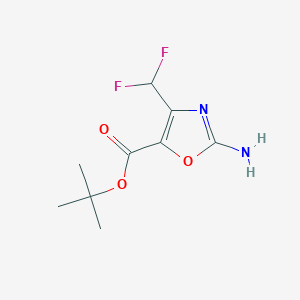
![4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile](/img/structure/B2843235.png)
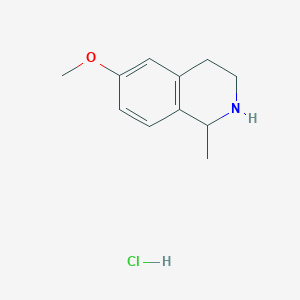
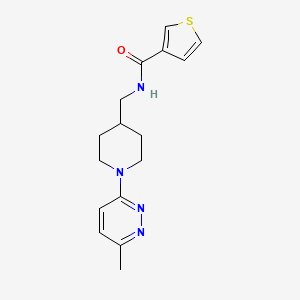
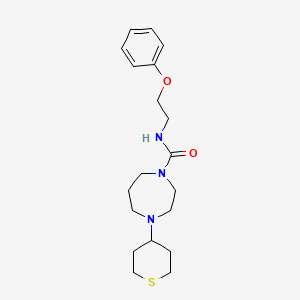
![3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2843242.png)
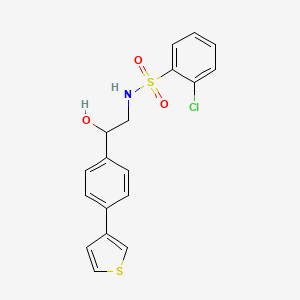
![N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2843245.png)
